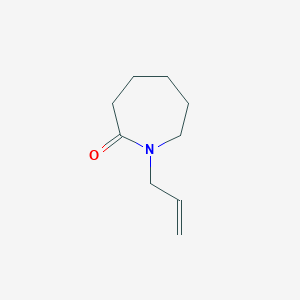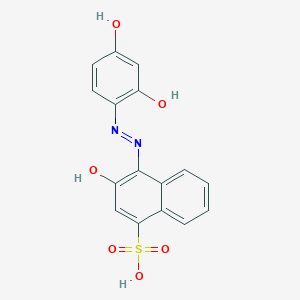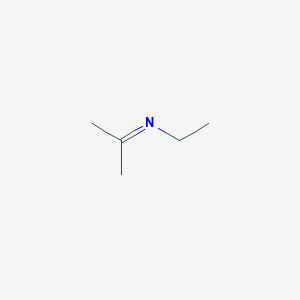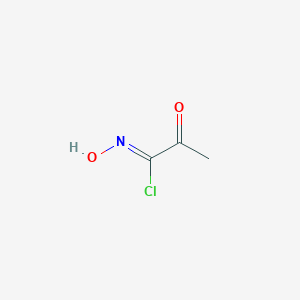
2,6-Dicyanotrichloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicyanotrichloropyridine (DCTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCTP is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is widely used in chemical research as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood. However, it is believed that it acts as a nucleophile and undergoes various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is known to react with amines, alcohols, and thiols to form various derivatives. The reactivity of 2,6-Dicyanotrichloropyridine can be attributed to the presence of the cyano group, which is a strong electron-withdrawing group.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Dicyanotrichloropyridine are not well studied. However, it is known that 2,6-Dicyanotrichloropyridine is toxic and can cause skin irritation and respiratory problems. It is recommended to handle 2,6-Dicyanotrichloropyridine with caution and use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dicyanotrichloropyridine has several advantages as a building block for the synthesis of organic compounds. It is readily available and relatively cheap. It is also highly reactive and can form various derivatives with other organic compounds. However, 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The reaction between 2,6-Dicyanotrichloropyridine and other organic compounds can be highly exothermic and requires careful control of the reaction conditions.
Direcciones Futuras
There are several future directions for the research on 2,6-Dicyanotrichloropyridine. One of the areas of research is the synthesis of new pyridine derivatives using 2,6-Dicyanotrichloropyridine as a building block. The synthesis of new pyridine derivatives can lead to the discovery of new pharmaceuticals, agrochemicals, and other fine chemicals. Another area of research is the development of new reaction conditions for the synthesis of 2,6-Dicyanotrichloropyridine. The development of new reaction conditions can improve the yield of 2,6-Dicyanotrichloropyridine and make its synthesis more efficient. Finally, the toxicity of 2,6-Dicyanotrichloropyridine needs to be studied further to understand its potential health effects and to develop appropriate safety guidelines for its handling.
Conclusion
In conclusion, 2,6-Dicyanotrichloropyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is widely used in chemical research as a building block for the synthesis of various organic compounds. The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood, but it is believed to act as a nucleophile and undergo various reactions with other organic compounds. 2,6-Dicyanotrichloropyridine is toxic and requires careful handling. The future directions for the research on 2,6-Dicyanotrichloropyridine include the synthesis of new pyridine derivatives, the development of new reaction conditions, and the study of its toxicity.
Métodos De Síntesis
The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form 2,6-Dicyanotrichloropyridine. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of 2,6-Dicyanotrichloropyridine can be improved by using various solvents and optimizing the reaction parameters.
Aplicaciones Científicas De Investigación
2,6-Dicyanotrichloropyridine is widely used in chemical research as a building block for the synthesis of various organic compounds. It is used to synthesize pyridine derivatives, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2,6-Dicyanotrichloropyridine is also used in the synthesis of liquid crystals, dyes, and other functional materials.
Propiedades
Número CAS |
17824-85-0 |
|---|---|
Nombre del producto |
2,6-Dicyanotrichloropyridine |
Fórmula molecular |
C7Cl3N3 |
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
3,4,5-trichloropyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10 |
Clave InChI |
ZVOWUYIDRJPVTD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
SMILES canónico |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




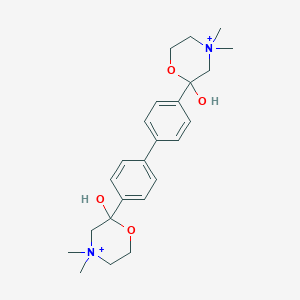
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)



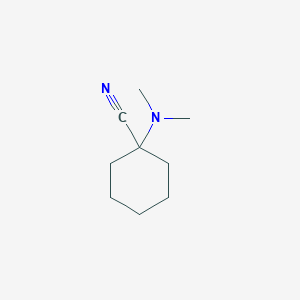

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
